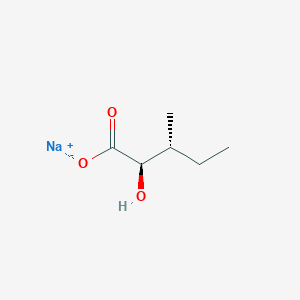
4-Hidroxipiperidina-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypiperidine-d9 is a deuterated derivative of 4-hydroxypiperidine, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and resistance to metabolic degradation. The molecular formula of 4-Hydroxypiperidine-d9 is C5H2D9NO, and it has a molecular weight of 110.2 g/mol .
Aplicaciones Científicas De Investigación
4-Hydroxypiperidine-d9 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways and understand the metabolism of piperidine derivatives.
Medicine: Investigated for its potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.
Mecanismo De Acción
Target of Action
4-Hydroxypiperidine-d9, also known as 4-Piperidinol , is primarily used in the synthesis of a variety of medicinal compounds. It has been found to be a key component in the synthesis of pyrimidine derivatives, which have demonstrated antitumor activity . These derivatives target human tumor cell lines such as MGC-803, PC-3, A549, and H1975 .
Mode of Action
The mode of action of 4-Hydroxypiperidine-d9 is primarily through its role as a building block in the synthesis of pyrimidine derivatives . These derivatives interact with their targets, the tumor cells, by inhibiting colony formation and cell migration . They also induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxypiperidine-d9 are those involved in the synthesis of pyrimidine derivatives . These derivatives, once synthesized, can affect various pathways in tumor cells, leading to inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .
Result of Action
The result of the action of 4-Hydroxypiperidine-d9 is seen in its role in the synthesis of pyrimidine derivatives with antitumor activity . These derivatives have shown to inhibit colony formation and cell migration of tumor cells, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase . This leads to the inhibition of cell proliferation, which is a key factor in the growth and spread of tumors .
Action Environment
The action environment of 4-Hydroxypiperidine-d9 is primarily in the laboratory setting, where it is used in the synthesis of pyrimidine derivatives The efficacy and stability of these derivatives, and thus the action of 4-Hydroxypiperidine-d9, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals
Análisis Bioquímico
Biochemical Properties
4-Hydroxypiperidine-d9 plays a role in biochemical reactions, particularly in the synthesis of potent antagonists of the human H(3) receptor .
Cellular Effects
Derivatives of 4-Hydroxypiperidine have shown antiproliferative activity against human tumor cell lines . This suggests that 4-Hydroxypiperidine-d9 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 4-Hydroxypiperidine derivatives can inhibit colony formation and cell migration of certain cells . This suggests that 4-Hydroxypiperidine-d9 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 4-Hydroxypiperidine derivatives have moderate anti-proliferative activities . This suggests that 4-Hydroxypiperidine-d9 may have similar effects over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that 4-Hydroxypiperidine derivatives have shown antiproliferative activity against human tumor cell lines . This suggests that 4-Hydroxypiperidine-d9 may have similar dosage-dependent effects, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that 4-Hydroxypiperidine derivatives are involved in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist . This suggests that 4-Hydroxypiperidine-d9 may be involved in similar metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-d9 typically involves the deuteration of 4-hydroxypiperidine. One common method is the catalytic hydrogenation of 4-piperidone in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, with a suitable catalyst such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity 4-Hydroxypiperidine-d9 .
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxypiperidine-d9 may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to achieve the desired isotopic purity. Additionally, the process may be optimized to minimize the use of expensive deuterium gas and catalysts, making it more cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypiperidine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-piperidone-d9 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-hydroxypiperidine-d9 using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with amines.
Major Products
Oxidation: 4-Piperidone-d9.
Reduction: 4-Hydroxypiperidine-d9.
Substitution: Various substituted piperidines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: The non-deuterated form, which is more susceptible to metabolic degradation.
4-Piperidone: An oxidized form of 4-hydroxypiperidine, used in different synthetic applications.
N-Methyl-4-hydroxypiperidine: A methylated derivative with different pharmacological properties.
Uniqueness
4-Hydroxypiperidine-d9 is unique due to its deuterium labeling, which provides increased stability and resistance to metabolic processes. This makes it particularly valuable in research applications where prolonged stability and accurate tracing are required. Its isotopic labeling also allows for the differentiation between endogenous and exogenous compounds in metabolic studies .
Propiedades
IUPAC Name |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D,4D2,5D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWRFHMPULYOA-YHJFSNJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])O)([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
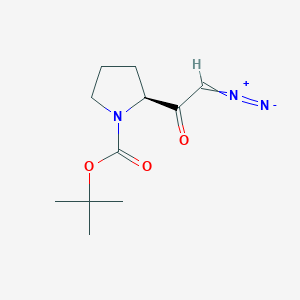

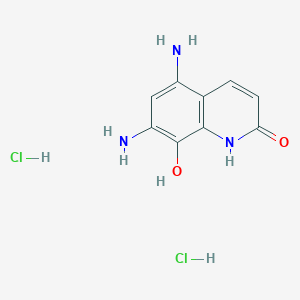
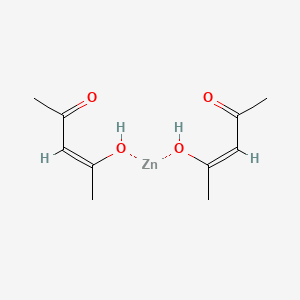
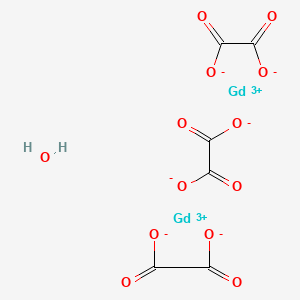
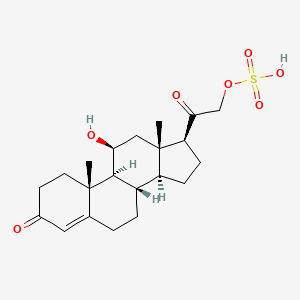
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)
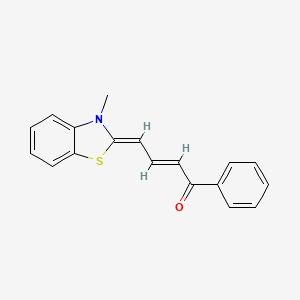
![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)

